8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Description
8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a purine-2,6-dione (xanthine) derivative with a complex substituent profile. Its core structure includes a 1,3-dimethylpurine-2,6-dione scaffold, a 7-propyl chain, and a piperazine moiety functionalized with a 2-furanoyl group at the N4 position . The compound’s molecular formula is C₂₁H₂₈N₆O₄, with a molecular weight of 428.49 g/mol.
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-4-7-26-15(21-17-16(26)19(28)23(3)20(29)22(17)2)13-24-8-10-25(11-9-24)18(27)14-6-5-12-30-14/h5-6,12H,4,7-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXIMFFQBZFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of xanthine derivatives modified at the 8-position with piperazinylmethyl groups and at the 7-position with alkyl or arylalkyl chains. Below is a comparative analysis of its structural and physicochemical properties against key analogs:
Key Insights from Comparative Analysis
Substituent Effects on Lipophilicity :
- The 7-propyl chain in the target compound offers moderate lipophilicity compared to the more hydrophobic isopentyl (NCT-501) or phenylpropyl () groups. This may influence blood-brain barrier penetration or oral bioavailability .
- Long alkyl chains (e.g., decyl in 12k) or aromatic extensions (e.g., phenylpropyl in ) significantly increase logP values, which could enhance membrane permeability but reduce aqueous solubility .
Piperazine Modifications: The 2-furanoyl group in the target compound introduces a polar, heteroaromatic moiety, contrasting with the cyclopropanecarbonyl (NCT-501) or 4-fluorophenyl () groups. Furan’s oxygen atom may participate in hydrogen bonding with biological targets, while fluorophenyl groups enhance steric and electronic interactions .
Biological Activity Trends: Analogs like NCT-501 demonstrate inhibitory activity against ALDH1A1, a cancer stem cell marker, suggesting the xanthine-piperazine scaffold’s versatility in enzyme targeting . Compounds with arylalkyl chains (e.g., ) show enhanced adenosine receptor antagonism, highlighting the role of hydrophobic substituents in receptor binding .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Acylation : Introducing the furan-2-carbonyl group to the piperazine ring (critical for receptor selectivity) .
- Methylation and Propylation : Optimizing alkylation conditions (temperature: 60–80°C, solvent: DMF/THF) to ensure regioselectivity at the purine N3 and N7 positions .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Challenges : Avoiding side reactions during propylation and maintaining stereochemical integrity of the piperazine-furan moiety .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity .
- Chromatography : HPLC-MS for molecular weight verification and impurity profiling .
- Computational Tools : Calculate LogP (predicted: 1.67) and polar surface area (72.7 Ų) to predict solubility and membrane permeability .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 428.49 g/mol | |
| LogP | 1.6746 | |
| Hydrogen Bond Acceptors | 9 |
Advanced Research Questions
Q. How does the furan-piperazine moiety influence target binding and selectivity in biological systems?
- Methodological Answer :
- Docking Studies : Model interactions with adenosine receptors (A₁/A₂A) using software like AutoDock Vina. The furan carbonyl may act as a hydrogen bond acceptor with Ser277 in A₂A .
- SAR Analysis : Compare analogues (e.g., phenyl vs. furan substituents) to assess affinity shifts. Evidence suggests furan enhances selectivity over phenyl derivatives by 3–5-fold .
- Experimental Design : Radioligand binding assays (e.g., [³H]CGS21680 for A₂A) with IC₅₀ determinations .
Q. What strategies resolve contradictions in reported receptor binding data for this compound?
- Methodological Answer :
- Assay Standardization : Control for endogenous adenosine levels (use adenosine deaminase pretreatment) .
- Orthogonal Validation : Cross-validate binding data with functional assays (e.g., cAMP modulation in HEK293 cells) .
- Structural Analysis : Compare crystallographic data (if available) with docking predictions to reconcile discrepancies .
Q. How can in silico models predict metabolic stability and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use CYP450 isoform-specific models (e.g., CYP3A4, predominant in purine metabolism) via tools like Schrödinger’s ADMET Predictor .
- Toxicity Profiling : Screen for hERG inhibition (risk of QT prolongation) using patch-clamp assays or predictive algorithms .
Data-Driven Research Questions
Q. What functional groups are critical for modulating the compound’s pharmacokinetic profile?
- Methodological Answer :
- Propyl Group : Enhances lipophilicity (LogP ↑ by 0.5 vs. methyl) but reduces aqueous solubility .
- Piperazine-Furan : Increases polar surface area, improving solubility but potentially limiting blood-brain barrier penetration .
- Experimental Validation : Compare plasma half-life (t₁/₂) in rodent models for methyl vs. propyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
